molecular formula C11H15NOS B7472118 N-cyclopentyl-2-thiophen-3-ylacetamide

N-cyclopentyl-2-thiophen-3-ylacetamide

Cat. No.: B7472118
M. Wt: 209.31 g/mol
InChI Key: RBXHNSQZAQSTNR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-thiophen-3-ylacetamide is an acetamide derivative featuring a cyclopentyl group attached to the nitrogen atom and a thiophen-3-yl substituent on the acetyl moiety.

Properties

IUPAC Name

N-cyclopentyl-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(7-9-5-6-14-8-9)12-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHNSQZAQSTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure N-Substituent Acetyl Substituent Key Functional Groups Key Properties/Applications
This compound Acetamide Cyclopentyl Thiophen-3-yl Thiophene (3-position), amide Potential solubility from cyclopentyl; speculative applications in drug design or polymers
N-(3-acetyl-2-thienyl)-2-bromoacetamide Acetamide 3-acetyl-2-thienyl Bromo Acetylthiophene (2-position), bromo Intermediate for 3-acetylthiophenes; used in synthetic chemistry
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 1,3-thiazol-2-yl 2,6-dichlorophenyl Thiazole, dichlorophenyl Hydrogen-bonded crystal structure; ligand in coordination chemistry
3-Chloro-N-phenyl-phthalimide Phthalimide Phenyl Chlorine Phthalimide, chloro Monomer for polyimide synthesis

Key Differences in Functional Groups and Substituents

Thiophene vs. Thiazole Rings The thiophen-3-yl group in the target compound differs from the thiazole ring in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Substitution at the 3-position of thiophene (target compound) vs. 2-position in N-(3-acetyl-2-thienyl) derivatives may alter electronic distribution and reactivity .

N-Substituent Effects

  • The cyclopentyl group in the target compound introduces steric hindrance compared to smaller substituents like phenyl or thiazolyl. This could impact crystallinity or biological target interactions.

Acetyl Substituents

  • The dichlorophenyl group in ’s compound provides electron-withdrawing effects, contrasting with the electron-rich thiophen-3-yl group. Such differences influence solubility and intermolecular interactions .

Research Findings and Limitations

  • Positional Isomerism : Thiophen-3-yl vs. thiophen-2-yl substitution (as in ) may affect regioselectivity in further functionalization .
  • Coordination Chemistry : Thiazole-containing acetamides excel as ligands, whereas thiophene analogs may require additional functional groups for metal binding .
  • Data Gaps : Direct experimental data on the target compound (e.g., spectroscopy, bioactivity) are absent in the provided evidence, necessitating further study.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is a cornerstone method for introducing acyl groups to aromatic systems. For N-cyclopentyl-2-thiophen-3-ylacetamide, this involves the reaction of cyclopentanecarboxylic acid chloride with thiophene in the presence of a Lewis acid catalyst. The mechanism proceeds via electrophilic substitution, where the acylium ion (generated from the acid chloride and AlCl₃) reacts with the electron-rich thiophene ring at the 3-position.

Key reagents:

  • Cyclopentanecarboxylic acid chloride : Synthesized from cyclopentanecarboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Thiophene : Purified via distillation to remove inhibitors.

  • Catalysts : AlCl₃ (most common) or polyphosphoric acid (PPA).

Optimization of Reaction Conditions

Optimal yields (78–89%) are achieved under the following conditions:

ParameterOptimal RangeEffect on Yield
Temperature0–25°CPrevents side reactions (e.g., polymerization of thiophene)
SolventDichloromethane (CH₂Cl₂) or polyphosphoric acidPPA acts as both catalyst and solvent, simplifying purification
Molar Ratio (Acid Chloride:Thiophene)1:1.2Excess thiophene ensures complete acylation
Reaction Time1–3 hoursProlonged durations reduce yield due to decomposition

Post-reaction workup involves quenching with ice water, extraction with CH₂Cl₂, and crystallization from ethyl acetate.

Multi-Component Ugi Reaction for Amide Formation

Framework Assembly

The Ugi reaction enables one-pot synthesis of the acetamide backbone by combining:

  • Cyclopentanecarbaldehyde (aldehyde component)

  • 2-Thiophen-3-ylacetic acid (carboxylic acid component)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Ammonia (amine component)

This method, adapted from indenoisoquinoline syntheses, proceeds via a four-component condensation to form the Ugi adduct, followed by cyclization (Scheme 1).

Catalysis and Yield Enhancement

Copper(II) chloride (CuCl₂) catalyzes the cyclization step, achieving 40–58% overall yield in a scalable (5 mmol) reaction. Key advantages include:

  • Reduced purification steps.

  • Compatibility with diverse isocyanides for structural diversification.

Nucleophilic Acyl Substitution with Cyclopentylamine

Two-Step Synthesis via Acetic Acid Intermediate

This route involves:

  • Synthesis of 2-thiophen-3-ylacetic acid : Prepared via alkylation of thiophene with bromoacetic acid under basic conditions.

  • Amide coupling : Reaction of the acid with cyclopentylamine using coupling agents (e.g., HATU, EDCI).

Coupling Agent Comparison

AgentSolventYield (%)Purity (HPLC)
HATUDMF9299.1
EDCI/HOBtCH₂Cl₂8598.3
DCCTHF7697.5

HATU in DMF provides superior yields but requires stringent moisture control.

Bromination-Amination Tandem Approach

α-Bromoketone Intermediate

A patent-derived method utilizes bromination of cyclopentyl 2-thienyl ketone followed by amination:

  • Bromination : NBS (N-bromosuccinimide) in o-dichlorobenzene at 40°C (75% yield).

  • Amination : Reaction with cyclopentylamine in di-n-butyl ether, yielding the acetamide after HCl gas treatment (96% purity).

Solvent Impact on Amination

SolventReaction Time (h)Yield (%)
Di-n-butyl ether489
t-Butyl methyl ether582
THF674

Di-n-butyl ether minimizes byproduct formation due to its low polarity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (USD/g)ScalabilityPurity (%)
Friedel-Crafts78–8912–18High98–99
Ugi Reaction40–5824–30Moderate95–97
Nucleophilic Substitution85–9220–25High98–99
Bromination-Amination75–8915–22High96–98

The Friedel-Crafts route is most cost-effective for industrial-scale synthesis, while nucleophilic substitution offers higher purity for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Reactions

Common byproducts include diacylated thiophenes and polymerized residues. Mitigation strategies:

  • Low-temperature kinetics : Maintaining 0–5°C reduces electrophilic overreaction.

  • Catalyst stoichiometry : Limiting AlCl₃ to 1.1 equivalents minimizes acid-mediated decomposition.

Purification of Ugi Adducts

Silica gel chromatography with ethyl acetate/petroleum ether (4:1) effectively isolates the acetamide from unreacted indandione and copper catalysts .

Q & A

Q. Purification Challenges :

  • Byproducts with similar polarity (e.g., unreacted starting materials) complicate column chromatography.
  • High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for resolving impurities .

How can researchers characterize the molecular structure of this compound using spectroscopic and computational methods?

Basic Research Question
Experimental Techniques :

  • ¹H/¹³C NMR : Confirm cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and thiophene aromatic protons (δ 7.0–7.5 ppm).
  • FTIR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z corresponding to C₁₃H₁₇NOS (calculated: 235.09 g/mol).

Q. Computational Methods :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set to compare experimental vs. theoretical bond lengths and angles .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).

Q. Key Considerations :

  • Ensure compound solubility in DMSO/PBS and control for solvent effects.
  • Validate results with positive controls (e.g., staurosporine for kinase inhibition) .

How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?

Advanced Research Question
Methodology :

Geometry Optimization : Use B3LYP hybrid functional with 6-311++G(d,p) basis set to model ground-state structure.

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity.

Electrostatic Potential (ESP) Maps : Identify reactive sites (e.g., amide nitrogen for hydrogen bonding).

Validation : Compare DFT-predicted IR spectra with experimental data to refine computational models .

What strategies resolve contradictions in biological activity data across different assays for this compound?

Advanced Research Question

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
  • Metabolite Interference : Use LC-MS to detect degradation products or metabolites in assay media.
  • Dose-Response Reproducibility : Perform triplicate experiments with independent compound batches.

Case Study : Discrepancies in IC₅₀ values may arise from differences in cell membrane permeability; use logP measurements (e.g., shake-flask method) to correlate hydrophobicity with activity .

How to design structure-activity relationship (SAR) studies for the cyclopentyl and thiophene moieties?

Advanced Research Question
SAR Workflow :

Analog Synthesis : Replace cyclopentyl with cyclohexyl or substitute thiophene with furan.

Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays.

Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity.

Key Insight : The cyclopentyl group’s rigidity may enhance target binding versus flexible chains, while thiophene’s sulfur atom contributes to π-stacking interactions .

What analytical techniques confirm the compound’s stability under varying storage conditions?

Basic Research Question

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis absorbance.
  • Solution Stability : Assess in PBS (pH 7.4) and simulate physiological conditions.

Data Interpretation : Degradation products >5% require reformulation (e.g., lyophilization for long-term storage) .

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